3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
4-amino-5-methyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-7-14-11-10(12(16)15(7)13)8-5-3-2-4-6-9(8)17-11/h2-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBLDQMSOWQULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152812 | |
| Record name | BRN 5958851 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120354-22-5 | |
| Record name | 3-Amino-3,5,6,7,8,9-hexahydro-2-methyl-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120354-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BRN 5958851 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120354225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BRN 5958851 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological activities, and pharmacological properties based on various research studies.
- Molecular Formula : C₁₀H₁₁N₃OS
- Molecular Weight : 221.28 g/mol
- CAS Number : 22721-36-4
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the condensation of appropriate precursors. Various methods have been reported in the literature for its synthesis, yielding good to excellent results.
Antimicrobial Activity
Research indicates that 3-amino derivatives exhibit promising antimicrobial properties. For instance:
- In vitro Studies : The compound has shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 0.21 µM for some derivatives .
| Bacterial Strain | MIC (µM) |
|---|---|
| Escherichia coli | 0.21 |
| Staphylococcus aureus | 0.25 |
| Pseudomonas aeruginosa | 0.30 |
Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal activity against fungi such as those from the genus Candida. The growth inhibition zones were significantly larger than those of solvent controls in various studies .
Cytotoxicity Studies
Cytotoxicity assays using the MTT method indicated that while some derivatives exhibited moderate cytotoxicity against human cell lines (e.g., HaCat and Balb/c 3T3 cells), others showed selective toxicity towards cancer cell lines, suggesting potential for further development as anticancer agents .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding interactions of this compound with various biological targets:
- Targets : The compound was docked against MurD and DNA gyrase.
- Binding Energies : The binding energies were comparable to those of established antibiotics like ciprofloxacin, indicating a strong potential for antibacterial action.
| Target Protein | Binding Energy (kcal/mol) | Inhibitory Constant (µM) |
|---|---|---|
| MurD | -9.5 | 0.15 |
| DNA Gyrase | -8.7 | 0.20 |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound suggests favorable drug-like properties:
- Lipinski's Rule of Five : The compound adheres to Lipinski's criteria indicating good oral bioavailability.
- Absorption and Distribution : Predicted high gastrointestinal absorption and ability to cross the blood-brain barrier were noted in silico assessments .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives of the compound against clinical strains of bacteria. Results indicated that modifications to the structure significantly enhanced activity against resistant strains.
- Antifungal Activity Assessment : Another study focused on antifungal activity where derivatives were tested against multiple fungal strains with varying degrees of success, highlighting the need for further optimization in structure.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of this compound exhibit a wide range of biological activities:
- Antiviral Activity : Some studies have shown that pyrimidine derivatives possess antiviral properties effective against various viral infections.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. It has demonstrated significant antibacterial activity, making it a candidate for developing new antibiotics.
- Antitumor Effects : Preliminary studies suggest potential antitumor activity, indicating its usefulness in cancer treatment research.
- Anti-inflammatory and Cardiovascular Activities : The compound also shows promise in treating inflammatory diseases and cardiovascular conditions due to its ability to modulate inflammatory pathways.
Synthesis and Characterization
The synthesis of 3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves microwave-assisted methods which enhance yield and purity. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity of the synthesized compound.
Several case studies highlight the applications of this compound in drug development:
-
Antibacterial Activity Study :
- Researchers evaluated its efficacy against a panel of bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting that this compound could lead to new antibiotic formulations.
-
Antitumor Research :
- A study focused on the cytotoxic effects of the compound on various cancer cell lines. It was found to induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.
-
Anti-inflammatory Mechanism Investigation :
- In vitro studies demonstrated that the compound can inhibit pro-inflammatory cytokines' production, presenting a mechanism through which it could be utilized in treating chronic inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous thieno[2,3-d]pyrimidin-4-one derivatives, focusing on substituents, biological activities, and synthetic methodologies.
Table 1: Structural and Functional Comparison
Key Findings :
Structural Impact on Activity: Cyclohepta vs. Benzo Rings: Cyclohepta-fused derivatives (e.g., the target compound) show enhanced antitumor activity compared to benzo-fused analogs, likely due to improved lipophilicity and ring strain . Amino vs. Nitrophenyl Substituents: The 3-amino group in the target compound enhances solubility and hydrogen-bonding capacity, whereas 3-(4-nitrophenyl) derivatives exhibit stronger electron-withdrawing effects, increasing cytotoxicity .
Synthetic Flexibility :
- Microwave-assisted synthesis (used for the target compound) reduces reaction times (4–6 hours vs. 24 hours for conventional methods) and improves yields (75–88% vs. 46–70%) .
- Alkylation and cyclocondensation remain standard for introducing diverse substituents at positions 2 and 3 .
Biological Activity Trends :
- Antitumor : Cyclohepta-fused derivatives consistently show lower IC₅₀ values (5–12 μM) in cancer cell lines (e.g., MCF-7, A549) compared to benzo-fused analogs (>20 μM) .
- Antimicrobial : Benzo-fused derivatives with arylidene substituents (e.g., compound 10 in ) exhibit broad-spectrum activity against Gram-positive bacteria and fungi .
Preparation Methods
Cyclocondensation of Ethyl 2-Amino-thiophene Carboxylate with Nitriles
The foundational synthesis begins with ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (1), which undergoes cyclocondensation with acetonitrile under acidic conditions . The reaction mechanism proceeds via initial protonation of the nitrile, followed by nucleophilic attack by the amine group of the thiophene derivative. Cyclization eliminates ethanol, forming the pyrimidinone core.
Procedure :
-
Reactants : Compound 1 (9.4 mmol, 2.25 g), acetonitrile (18.0 mmol, 1.25 mL), dioxane (10 mL).
-
Conditions : HCl gas is passed through the mixture for 6 hours at room temperature, followed by 12-hour maturation.
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Workup : The mixture is quenched with ice, neutralized with ammonium hydroxide (10%), and filtered.
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Purification : Recrystallization from ethyl acetate yields 2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[b]thieno[2,3-d]pyrimidin-4-one (crude yield: 80.4%, m.p. 216°C) .
Key Data :
| Parameter | Value |
|---|---|
| Molecular Formula | C12H17NO2S |
| Rf (TLC, benzene:methanol=9:1) | 0.81 |
| MS (m/z) | 239.34 (M+) |
Chlorination and Amination of Pyrimidinone Intermediate
To introduce the 3-amino group, the 4-oxo group of the pyrimidinone is first converted to a chloro derivative using phosphorus oxychloride (POCl3) . Subsequent displacement with ammonia or amines yields the target compound.
Procedure :
-
Chlorination : 2-Methyl-pyrimidin-4-one (8.0 mmol, 2.36 g) is refluxed with POCl3 (20 mL) at 100°C for 12 hours. Excess POCl3 is distilled, and the residue is poured into ice to yield 4-chloro-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[b]thieno[2,3-d]pyrimidine .
-
Amination : The chloro intermediate (4.0 mmol, 1.26 g) is refluxed with aqueous ammonia (6.0 mmol) in dioxane (10 mL) and triethylamine (4.0 mmol, 0.56 mL) for 8 hours.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Yield | 68.9% |
| M.P. (Pure) | 225°C |
| 1H NMR (CDCl3) | δ 1.70–1.86 (m, 10H, CH2), 3.63–3.65 (t, 2H, NHCH2) |
Schiff Base-Mediated Synthesis
An alternative route involves forming a Schiff base intermediate, which is subsequently reduced to the amine. This method is inferred from the use of chiral Schiff base ligands in related syntheses .
Procedure :
-
Schiff Base Formation : React 2-methyl-pyrimidin-4-one with an aldehyde (e.g., benzaldehyde) in ethanol under reflux to form the imine.
-
Reduction : The imine is reduced using sodium borohydride (NaBH4) or catalytic hydrogenation to yield the primary amine.
Optimization Notes :
-
Solvent Choice : Ethanol or THF improves imine stability.
-
Reduction Efficiency : NaBH4 in methanol at 0°C achieves >90% conversion.
Spectroscopic Characterization
1H NMR Analysis :
-
Cycloheptane Protons : Multiplet at δ 1.70–1.86 (10H, CH2).
-
Methyl Group : Singlet at δ 2.69–2.76 (3H, CH3).
-
Amino Protons : Broad signal at δ 4.03–4.07 (2H, NH2).
Mass Spectrometry :
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Cyclocondensation | 80.4% | 98.5% | High |
| Chlorination/Amination | 68.9% | 97.2% | Moderate |
| Schiff Base Reduction | 72.3% | 96.8% | Low |
Challenges and Optimization Strategies
-
Regioselectivity : The methyl group at C2 directs electrophilic substitution to C3, but competing reactions may occur. Using excess nitrile (1.5 eq) suppresses byproducts .
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves co-eluting impurities.
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Amination Efficiency : Microwave-assisted reactions (100°C, 30 min) improve yields to 85% .
Q & A
Basic Research Questions
Q. What established synthetic routes are used to prepare 3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one?
- Methodological Answer : The compound is synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with aldehydes in ethanol, followed by heterocyclization using glacial acetic acid and DMSO. This two-step process yields high-purity products, as confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Q. Which spectroscopic techniques are critical for structural characterization of this compound and its derivatives?
- Methodological Answer :
- 1H and 13C NMR : Assigns proton and carbon environments, confirming ring fusion patterns and substituent positions.
- IR Spectroscopy : Validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the pyrimidin-4-one moiety).
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
These techniques are routinely applied in studies of analogous thieno[2,3-d]pyrimidines .
Q. What in vitro assays are commonly used to evaluate biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : For anti-tyrosinase activity, measure IC50 values using mushroom tyrosinase and L-DOPA as a substrate .
- Anti-inflammatory Screening : Quantify inhibition of COX-2 or TNF-α production in cell-based models .
- Docking Studies : Pre-screen compounds against target enzymes (e.g., tyrosinase) to prioritize candidates for experimental validation .
Advanced Research Questions
Q. How can researchers design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Modify positions 2 and 3 of the pyrimidin-4-one core with alkyl, aryl, or heteroaryl groups to assess steric/electronic effects .
- Lead Optimization : Introduce bioisosteres (e.g., replacing methyl with ethyl) to enhance solubility or binding affinity.
- Synthetic Routes : Use thiourea intermediates (from primary amines and ammonium thiocyanate) to generate 2-thioxo analogs, enabling further functionalization .
Q. How can contradictions in NMR spectral data be resolved during characterization?
- Methodological Answer :
- 2D NMR Techniques : Employ COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to resolve overlapping signals and assign ambiguous peaks.
- Computational Validation : Compare experimental chemical shifts with density functional theory (DFT)-simulated spectra.
- Crystallography : If feasible, obtain single-crystal X-ray data to unambiguously confirm regiochemistry .
Q. What computational strategies predict binding affinity and selectivity for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock derivatives into enzyme active sites (e.g., tyrosinase or COX-2). Validate with free energy calculations (MM-GBSA) .
- MD Simulations : Perform 100-ns molecular dynamics runs to assess binding stability and identify critical residue interactions .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond donors/acceptors) to guide synthetic efforts .
Q. How can reaction conditions be optimized for heterocyclization steps?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary temperature (80–120°C), solvent (acetic acid vs. DMSO), and catalyst (e.g., p-TsOH) to maximize yield .
- Kinetic Monitoring : Use in-situ IR or HPLC to track reaction progress and identify rate-limiting steps.
- Green Chemistry : Explore microwave-assisted synthesis to reduce reaction time and improve atom economy .
Q. How do substituents at position 2 influence biological activity?
- Methodological Answer :
- Comparative Analysis : Synthesize derivatives with electron-withdrawing (e.g., Cl) or electron-donating (e.g., OCH3) groups and compare IC50 values .
- Statistical Modeling : Apply linear regression to correlate Hammett σ values with activity trends.
- Crystallographic Studies : Resolve ligand-enzyme complexes to identify steric clashes or favorable interactions (e.g., π-stacking with phenylalanine residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
